Heptadecyltriphenylsilane
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Overview
Description
Heptadecyltriphenylsilane: is an organosilicon compound with the molecular formula C35H50Si . It is characterized by a silicon atom bonded to three phenyl groups and one heptadecyl group. This compound is part of a broader class of silanes, which are silicon analogs of alkanes. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecyltriphenylsilane can be synthesized through the reaction of heptadecylmagnesium bromide with triphenylchlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
C17H35MgBr+(C6H5)3SiCl→(C6H5)3SiC17H35+MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Heptadecyltriphenylsilane can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or ozone. The oxidation primarily affects the heptadecyl group, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride. These reactions can reduce any oxidized forms of the compound back to the original silane.
Substitution: The phenyl groups in this compound can participate in electrophilic aromatic substitution reactions. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); reactions often require catalysts or specific conditions like elevated temperatures.
Major Products Formed:
Oxidation: Alcohols, ketones.
Reduction: Original silane.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Heptadecyltriphenylsilane has diverse applications across various fields:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it a valuable reagent in organic synthesis and materials science.
Biology: The compound’s hydrophobic nature allows it to be used in the modification of biological surfaces, such as in the creation of hydrophobic coatings on biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its ability to modify surface properties can enhance the delivery of therapeutic agents.
Industry: this compound is used in the production of specialty coatings and adhesives. Its ability to form stable, hydrophobic layers makes it ideal for protective coatings.
Mechanism of Action
The mechanism by which heptadecyltriphenylsilane exerts its effects is primarily through its interaction with surfaces. The long heptadecyl chain provides hydrophobic properties, while the phenyl groups contribute to the compound’s stability and reactivity. In biological systems, it can modify surface properties, enhancing or inhibiting interactions with other molecules. The silicon atom plays a crucial role in maintaining the structural integrity of the compound, allowing it to form stable bonds with various substrates.
Comparison with Similar Compounds
Heptadecyltriphenylsilane can be compared with other similar compounds, such as:
Hexadecyltrimethoxysilane: Similar in structure but with methoxy groups instead of phenyl groups. It is used in similar applications but may have different reactivity and stability.
Octadecylsilane: Another long-chain silane, used primarily in chromatography as a stationary phase.
n-Octadecyltriethoxysilane: Similar long-chain silane with ethoxy groups, used in surface modification and coatings.
Uniqueness: this compound’s combination of a long hydrophobic chain and three phenyl groups provides a unique balance of hydrophobicity and stability. This makes it particularly valuable in applications requiring durable, hydrophobic coatings.
Properties
Molecular Formula |
C35H50Si |
---|---|
Molecular Weight |
498.9 g/mol |
IUPAC Name |
heptadecyl(triphenyl)silane |
InChI |
InChI=1S/C35H50Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-25-32-36(33-26-19-16-20-27-33,34-28-21-17-22-29-34)35-30-23-18-24-31-35/h16-24,26-31H,2-15,25,32H2,1H3 |
InChI Key |
SGPVJLOSGHYSML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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